molecular formula C15H24N5O8P B12073665 Dihydrozeatin riboside-5'-monophosphate sodium salt

Dihydrozeatin riboside-5'-monophosphate sodium salt

Cat. No.: B12073665
M. Wt: 433.35 g/mol
InChI Key: PHZVBJISZSHIRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrozeatin riboside-5’-monophosphate sodium salt involves several steps, starting from the precursor compounds. The synthetic route typically includes the following steps:

    Formation of the riboside: The riboside moiety is synthesized by reacting ribose with a suitable purine derivative.

    Phosphorylation: The riboside is then phosphorylated to form the monophosphate.

    Sodium Salt Formation: The final step involves the conversion of the monophosphate to its sodium salt form.

The reaction conditions for these steps often involve the use of specific catalysts and solvents to ensure high yield and purity. For example, phosphorylation may require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of dihydrozeatin riboside-5’-monophosphate sodium salt typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required purity standards. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Dihydrozeatin riboside-5’-monophosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-), electrophiles like alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Dihydrozeatin riboside-5’-monophosphate sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dihydrozeatin riboside-5’-monophosphate sodium salt involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the biosynthesis of ethylene and adenosine, thereby modulating plant growth and development. The compound binds to cytokinin receptors, triggering a cascade of signaling events that lead to the activation or repression of target genes involved in cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydrozeatin riboside-5’-monophosphate sodium salt is unique due to its specific inhibitory effects on ethylene and adenosine biosynthesis, which are not observed with other cytokinins. This makes it particularly valuable in applications where the regulation of these hormones is critical .

Properties

IUPAC Name

[3,4-dihydroxy-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h6-9,11-12,15,21-23H,2-5H2,1H3,(H,16,17,18)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZVBJISZSHIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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